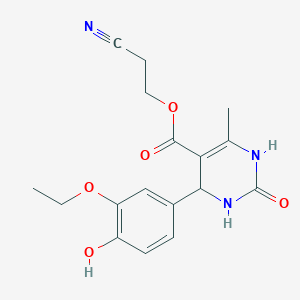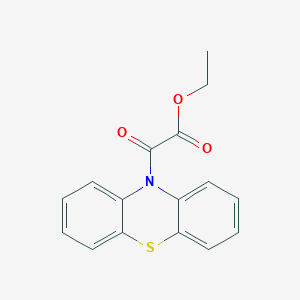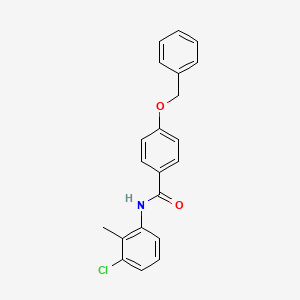amino]methyl}-4H-chromen-4-one](/img/structure/B5086896.png)
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one, also known as DMCM, is a synthetic compound that belongs to the coumarin family. It has been extensively studied for its potential use as a research tool in neuroscience and pharmacology. DMCM is a GABA-A receptor antagonist, which means it can block the inhibitory effects of GABA on neuronal activity. This property makes DMCM a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions.
Mecanismo De Acción
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one acts as a competitive antagonist at the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA on neuronal activity. By blocking the inhibitory effects of GABA, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one can increase neuronal excitability and induce seizures in animal models.
Biochemical and Physiological Effects:
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has been shown to induce seizures in animal models, which suggests that it can increase neuronal excitability. It has also been shown to increase locomotor activity and decrease anxiety-like behavior in rodents. These effects are consistent with the blockade of GABAergic neurotransmission by 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one is a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. Its ability to induce seizures in animal models makes it a useful tool for studying the mechanisms of epileptogenesis. However, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has some limitations as a research tool. Its effects on behavior and physiology are not specific to GABAergic neurotransmission, and it can also interact with other neurotransmitter systems. In addition, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has a relatively short half-life, which limits its usefulness for long-term experiments.
Direcciones Futuras
There are several future directions for research on 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one. One direction is to study the effects of 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one on specific GABA-A receptor subtypes, which could provide insights into the mechanisms of GABAergic neurotransmission. Another direction is to use 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one could be used to study the role of GABAergic neurotransmission in human diseases such as epilepsy and anxiety disorders.
Métodos De Síntesis
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one can be synthesized through a multi-step process starting from 4-hydroxycoumarin. The first step involves the protection of the hydroxyl group with a benzyl group. This is followed by the introduction of a dimethylaminoethyl group at the 3-position of the coumarin ring using a reagent such as N,N-dimethylethylenediamine. The benzyl protecting group is then removed, and the resulting compound is treated with formaldehyde and methylamine to introduce the final methylaminoethyl group at the 4-position of the coumarin ring.
Aplicaciones Científicas De Investigación
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has been used extensively in neuroscience research to study the role of GABAergic neurotransmission in various physiological and pathological conditions. It has been shown to induce seizures in animal models, which makes it a useful tool for studying the mechanisms of epileptogenesis. 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has also been used to study the effects of GABAergic drugs on anxiety and depression, as well as the role of GABAergic neurotransmission in drug addiction.
Propiedades
IUPAC Name |
3-[[2-(dimethylamino)ethyl-methylamino]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16(2)8-9-17(3)10-12-11-19-14-7-5-4-6-13(14)15(12)18/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIVBWGSRQCLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=COC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5086816.png)

![N-[2-(2-hydroxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5086827.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5086847.png)

![ethyl 4-[4-(difluoromethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5086854.png)

![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B5086870.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperazine](/img/structure/B5086875.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5086881.png)
![ethyl N-methyl-N-{5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}glycinate](/img/structure/B5086899.png)

![5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5086910.png)